molecular formula C8H12N2 B075539 4-Ethylbenzene-1,3-diamine CAS No. 1195-06-8

4-Ethylbenzene-1,3-diamine

Cat. No. B075539
CAS RN: 1195-06-8
M. Wt: 136.19 g/mol
InChI Key: PTMVFRKAMOUORT-UHFFFAOYSA-N
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Description

4-Ethylbenzene-1,3-diamine is a chemical compound with the molecular formula C8H12N2 . It is commonly used as a building block for the synthesis of dyes and pigments, as well as in the manufacturing of pharmaceuticals and agricultural chemicals .


Synthesis Analysis

The synthesis of 1,3-diamines, such as 4-Ethylbenzene-1,3-diamine, is a significant area of research in synthetic organic chemistry . A detailed reaction mechanism and kinetic model have been developed to study the catalyzed oxidation of ethylbenzene . The model is used to compute the time profiles of ethylbenzene and three products: acetophenone, benzaldehyde, and benzoic acid .


Molecular Structure Analysis

The molecular structure of 4-Ethylbenzene-1,3-diamine consists of an ethyl group (C2H5) attached to a benzene ring, which is further substituted with two amine groups (NH2) at the 1 and 3 positions . The molecular weight of this compound is 136.19400 .


Chemical Reactions Analysis

In the context of chemical reactions, 4-Ethylbenzene-1,3-diamine can undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

4-Ethylbenzene-1,3-diamine has a density of 1.073g/cm3 and a boiling point of 292.1ºC at 760mmHg . The molecular formula of this compound is C8H12N2 . It has a flash point of 154.2ºC .

Scientific Research Applications

  • Polyimide Synthesis : A study explored the synthesis and characterization of new polyimides containing pendant pentadecyl chains using an aromatic diamine derivative. These polyimides exhibited good solubility in organic solvents, and the films cast from them showed high glass transition temperatures and excellent thermal stability (Sadavarte et al., 2009).

  • Molecular Dynamics : Another research investigated the dynamics of ethyl groups in polycrystalline ethylbenzene and its derivatives using proton spin relaxation techniques. This study contributed to understanding the barriers for methyl group reorientation in these compounds (Beckmann et al., 1991).

  • Density and Viscosity Studies : The densities and viscosities of binary mixtures of diaminotoluene in various solvents were measured, providing insight into solute–solvent and solute–solute interactions. This research helps in understanding the behavior of such mixtures in different temperatures and solvents (Zhu et al., 2014).

  • Synthesis of Thermally Stable Polyimides : A study synthesized a novel unsymmetrical diamine monomer containing a triaryl imidazole pendent group, which was used to synthesize polyimides with excellent solubility and high glass transition temperatures. These findings are significant for developing new materials with enhanced thermal stability (Ghaemy & Alizadeh, 2009).

  • Corrosion Inhibition : Novel Bis Schiff’s Bases synthesized from aromatic diamines were evaluated as corrosion inhibitors for mild steel in acidic environments. This research is crucial for industries where steel corrosion is a concern (Singh & Quraishi, 2016).

  • Solid State Spectroscopy : A study provided insights into the structures of ethylbenzene and its derivatives through supersonic molecular jet spectroscopy, contributing to the understanding of molecular orientations and interactions in these compounds (Breen et al., 1987).

  • DNA Damage Research : Research on ethylbenzenehydroperoxide, a derivative of ethylbenzene, showed that it can cause DNA damage when exposed to sunlight, indicating a potential pathway for the expression of carcinogenicity in ethylbenzene (Toda et al., 2003).

Safety And Hazards

4-Ethylbenzene-1,3-diamine is known to be a skin irritant, so proper handling and safety precautions are important when working with this substance . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and may be fatal if swallowed and enters airways .

properties

IUPAC Name

4-ethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMVFRKAMOUORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152468
Record name m-Phenylenediamine 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylbenzene-1,3-diamine

CAS RN

1195-06-8
Record name 2,4-Diaminoethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diaminoethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Phenylenediamine 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylbenzene-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4-DIAMINOETHYLBENZENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Hadida, F Van Goor, J Zhou… - Journal of medicinal …, 2014 - ACS Publications
Quinolinone-3-carboxamide 1, a novel CFTR potentiator, was discovered using high-throughput screening in NIH-3T3 cells expressing the F508del-CFTR mutation. Extensive …
Number of citations: 104 pubs.acs.org

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